Isopropoxytrimethylsilane
Overview
Description
Scientific Research Applications
Isopropoxytrimethylsilane has several scientific research applications:
Chemistry: It is widely used as a silylating agent to protect hydroxyl groups during organic synthesis. This protection is crucial for preventing premature or undesired reactions.
Biology: It is used in the synthesis of silicon-based compounds that have applications in biological research, such as the development of biocompatible materials.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of water-repellent coatings and silicon-based materials for various industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
Isopropoxytrimethylsilane, also known as Isopropyl trimethylsilyl ether , is primarily used in the field of synthetic organic chemistry as a silylating agent . Its primary targets are hydroxyl groups present in various organic compounds .
Mode of Action
This compound interacts with its targets (hydroxyl groups) by converting them into trimethylsilyl ethers . This conversion is a part of the silylation process, which is a common method used to protect reactive functional groups during complex synthesis pathways .
Biochemical Pathways
It is known that the compound plays a crucial role in synthetic organic chemistry, particularly in the protection of hydroxyl groups during complex synthesis pathways .
Result of Action
The primary result of this compound’s action is the protection of hydroxyl groups during complex synthesis pathways . By converting these groups into trimethylsilyl ethers, it prevents them from reacting prematurely or in undesired ways, thereby facilitating the successful completion of the synthesis .
Biochemical Analysis
Biochemical Properties
Isopropoxytrimethylsilane plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups. It interacts with various enzymes and proteins to facilitate these reactions . The nature of these interactions is primarily through the conversion of hydroxyl groups into trimethylsilyl ethers .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a silylating agent. It binds to hydroxyl groups, converting them into trimethylsilyl ethers . This can lead to changes in the activity of enzymes, proteins, and other biomolecules, potentially influencing gene expression and other cellular processes.
Metabolic Pathways
Given its role as a silylating agent, it may interact with enzymes or cofactors involved in the metabolism of compounds containing hydroxyl groups .
Preparation Methods
Isopropoxytrimethylsilane can be synthesized from propanol through a reaction involving hexamethyldisilazane and a strongly acidic styrene cationic resin. The process involves the following steps :
- Add 1600 g of hexamethyldisilazane and 40 g of 731 strongly acidic styrene cationic resin into a reaction vessel equipped with mechanical stirring, a dropping device, a tail gas absorption device, and a strong condensation reflux device.
- Introduce nitrogen into the reaction vessel and heat the system to 55°C.
- Add 1300 g of propanol dropwise while maintaining a slightly positive pressure in the reaction system.
- Allow the reaction to proceed at 50-60°C for 5 hours.
- Filter out the resin, resulting in a product with a content higher than 97%, which can be directly used as a finished product. The yield of this compound is approximately 88%.
Chemical Reactions Analysis
Isopropoxytrimethylsilane undergoes various chemical reactions, primarily due to its properties as a silylating agent :
Oxidation: It can be oxidized to form silicon oxides.
Reduction: It can participate in reduction reactions, particularly in metal-catalyzed radical hydrofunctionalization reactions.
Substitution: It can undergo substitution reactions, where the isopropoxy group is replaced by other functional groups.
Hydrolysis: It can be hydrolyzed under acidic conditions to remove the trimethylsilyl group, regenerating the hydroxyl group.
Common reagents and conditions used in these reactions include Lewis acids, metal catalysts, and mild acidic conditions. The major products formed from these reactions are typically trimethylsilyl ethers and their derivatives.
Comparison with Similar Compounds
Isopropoxytrimethylsilane can be compared with other similar compounds, such as methoxytrimethylsilane, ethoxytrimethylsilane, and (isopropenyloxy)trimethylsilane . These compounds share similar properties as silylating agents but differ in their alkoxy groups:
Methoxytrimethylsilane: Contains a methoxy group instead of an isopropoxy group.
Ethoxytrimethylsilane: Contains an ethoxy group instead of an isopropoxy group.
(Isopropenyloxy)trimethylsilane: Contains an isopropenyloxy group, which introduces a double bond, making it more reactive in certain conditions.
This compound is unique due to its specific alkoxy group, which provides distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
trimethyl(propan-2-yloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-6(2)7-8(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLPAMPVXAPWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171300 | |
Record name | Trimethyl(1-methylethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-64-5 | |
Record name | Trimethyl(1-methylethoxy)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl(1-methylethoxy)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl(1-methylethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(1-methylethoxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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